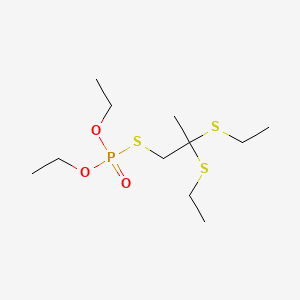![molecular formula C31H36N2O5S2 B14169922 N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide CAS No. 305373-49-3](/img/structure/B14169922.png)
N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide is a complex organic compound that features a combination of indole, sulfonyl, and tert-butyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide typically involves multiple steps, including the formation of the indole core, sulfonylation, and acetylation. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses boron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for yield and purity. The process would include careful control of reaction conditions such as temperature, solvent, and catalyst concentration to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of an aromatic hydrogen atom with an electrophile.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical structure and properties.
Substitution Reactions: These reactions involve the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, bromine), acids (e.g., sulfuric acid), and bases (e.g., sodium hydroxide). Reaction conditions such as temperature, solvent, and catalyst type are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield various substituted aromatic compounds, while oxidation and reduction can produce different oxidation states of the compound.
Aplicaciones Científicas De Investigación
N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and indole groups allow it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes, such as inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and other indole-based molecules share structural similarities and biological activities.
Sulfonyl Compounds: Molecules containing sulfonyl groups, such as sulfonamides, exhibit similar chemical reactivity and applications.
tert-Butyl Compounds: Compounds with tert-butyl groups, such as tert-butylphenyl derivatives, have similar steric and electronic properties.
Uniqueness
N-{3-acetyl-1-[(4-tert-butylphenyl)sulfonyl]-2-methyl-1H-indol-5-yl}-4-tert-butylbenzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propiedades
Número CAS |
305373-49-3 |
|---|---|
Fórmula molecular |
C31H36N2O5S2 |
Peso molecular |
580.8 g/mol |
Nombre IUPAC |
N-[3-acetyl-1-(4-tert-butylphenyl)sulfonyl-2-methylindol-5-yl]-4-tert-butylbenzenesulfonamide |
InChI |
InChI=1S/C31H36N2O5S2/c1-20-29(21(2)34)27-19-24(32-39(35,36)25-14-9-22(10-15-25)30(3,4)5)13-18-28(27)33(20)40(37,38)26-16-11-23(12-17-26)31(6,7)8/h9-19,32H,1-8H3 |
Clave InChI |
OKTRAJKEDHGONO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C=CC(=C2)NS(=O)(=O)C4=CC=C(C=C4)C(C)(C)C)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


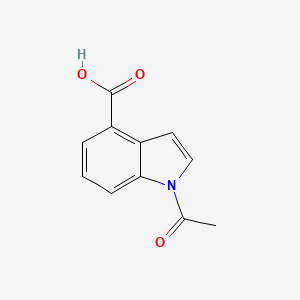
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14169843.png)
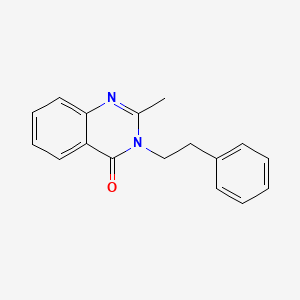



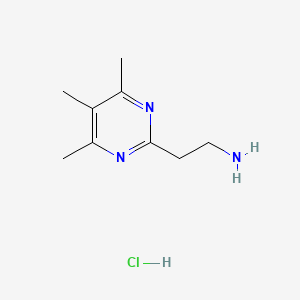
![3-[4-(benzylsulfamoyl)phenyl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B14169873.png)
![4-ethyl-5-[3-(4-methoxyphenyl)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B14169880.png)
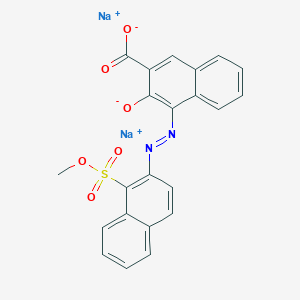
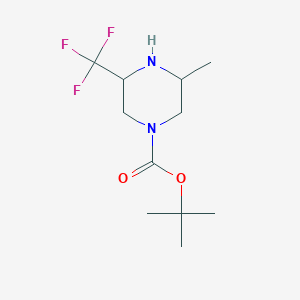
![9-Methoxy-5-phenyl-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B14169904.png)
![4-[(2-Chloro-2,3-dihydro-1H-inden-1-yl)oxy]-N,N-diethylbutan-1-amine](/img/structure/B14169911.png)
